Gardneramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Ganglion Blocking Activity: A 1983 study published in the Japanese Journal of Pharmacology investigated the ganglion blocking effects of Gardneramine and a related compound, hirsutine, in dog urinary bladders. The study found that both compounds exhibited ganglion blocking activity, suggesting potential use in managing conditions involving involuntary muscle contractions [].

- Pharmacokinetics and Tissue Distribution: A more recent study, published in the journal Molecules in 2019, focused on developing methods to detect and quantify Gardneramine in rat plasma and tissues. This research is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Gardneramine, which is essential for evaluating its potential as a therapeutic agent.

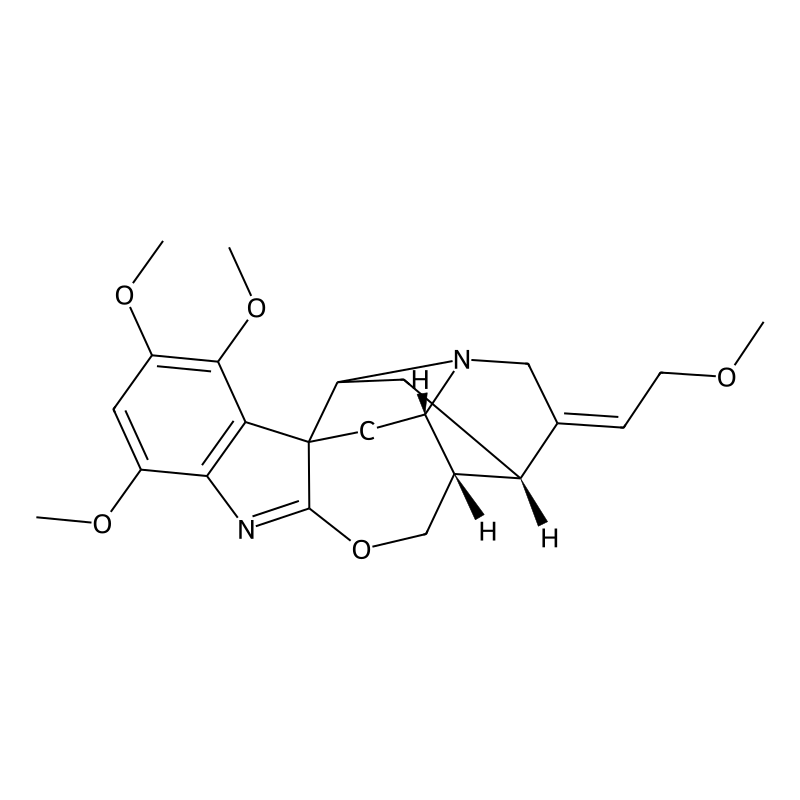

Gardneramine is a monoterpenoid indole alkaloid primarily isolated from the roots of Gardneria multiflora Makino. This compound exhibits notable pharmacological properties, including vasodilatory effects and local anesthetic activity. Structurally, gardneramine features a unique arrangement of indole and terpenoid moieties, contributing to its biological activity and therapeutic potential .

Gardneramine exhibits various biological effects, including:

- Vasodilation: It relaxes smooth muscle cells in blood vessels, leading to vasodilation and potentially lowering blood pressure []. This mechanism is similar to papaverine, a well-known vasodilator drug [].

- Nervous system depression: Studies suggest it might have depressant effects on the nervous system, but detailed mechanisms require further investigation [].

Gardneramine demonstrates a range of biological activities:

- Vasodilation: It acts similarly to papaverine, promoting peripheral vascular dilation and improving blood flow .

- Nervous System Effects: Studies indicate that gardneramine possesses nervous depressive effects, suggesting potential applications in treating conditions related to excessive neural activity .

- Local Anesthetic Properties: The compound has shown efficacy as a local anesthetic, likely due to its ability to inhibit nerve impulse transmission .

The synthesis of gardneramine can be achieved through several methods:

- Extraction: The primary method involves extracting the compound from the roots of Gardneria multiflora, utilizing solvents like methanol or acetonitrile for effective yield .

- Chemical Synthesis: Laboratory synthesis may involve the transformation of simpler indole alkaloids through various organic reactions, including cyclization and functional group modifications to achieve the desired structure .

Gardneramine has several applications in both medicinal chemistry and pharmacology:

- Pharmaceutical Development: Due to its vasodilatory and anesthetic properties, it is being explored for developing new therapeutic agents for cardiovascular diseases and pain management .

- Research: It serves as a model compound in studies investigating the pharmacokinetics and tissue distribution of indole alkaloids, facilitating further research into similar compounds .

Research on the interactions of gardneramine with biological systems has revealed important insights:

- Drug Interactions: Studies indicate that gardneramine may interact with various receptors involved in cardiovascular regulation, although specific mechanisms remain under investigation .

- Metabolic Pathways: Understanding how gardneramine is metabolized in vivo is crucial for assessing its safety and efficacy in therapeutic applications. Recent studies have employed advanced analytical techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) to quantify its levels in biological samples .

Gardneramine shares structural and functional similarities with several other indole alkaloids. Here are some comparable compounds:

| Compound Name | Source | Key Properties |

|---|---|---|

| Papaverine | Papaver somniferum | Vasodilator; muscle relaxant |

| Vincamine | Vinca minor | Cognitive enhancer; vasodilator |

| Reserpine | Rauwolfia serpentina | Antihypertensive; tranquilizer |

| Ajmaline | Rauwolfia serpentina | Antiarrhythmic; local anesthetic |

Uniqueness of Gardneramine

What sets gardneramine apart is its specific combination of monoterpenoid and indole structures, which confers unique pharmacological activities not fully replicated by other compounds. Its dual role as both a vasodilator and local anesthetic makes it particularly interesting for therapeutic exploration compared to more commonly known alkaloids like papaverine or vincamine.